molecular formula C12H16O3 B13400365 ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate

ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate

Katalognummer: B13400365
Molekulargewicht: 213.28 g/mol
InChI-Schlüssel: ZJYKSSGYDPNKQS-ZCFJVEKLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is of interest in various scientific fields due to its unique isotopic properties, which can influence reaction mechanisms and biological interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate typically involves the incorporation of deuterium into the molecule. One common method is the use of deuterated reagents in the synthesis process. For example, starting with a deuterated phenylbutanoic acid and reacting it with ethanol under acidic conditions can yield the desired ester. The reaction conditions often involve the use of deuterated solvents and catalysts to ensure the incorporation of deuterium at specific positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include continuous flow reactors and advanced purification techniques to isolate the deuterated product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate is used in several scientific research areas:

Wirkmechanismus

The mechanism by which ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate exerts its effects is primarily through its interaction with biological molecules. The presence of deuterium can alter the rate of enzymatic reactions due to the kinetic isotope effect, where the bond strength of C-D is greater than C-H, leading to slower reaction rates. This can be useful in studying enzyme kinetics and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate is unique due to its specific deuterium labeling, which can provide insights into reaction mechanisms and biological interactions that are not possible with non-deuterated or differently deuterated compounds .

Eigenschaften

Molekularformel

C12H16O3

Molekulargewicht

213.28 g/mol

IUPAC-Name

ethyl (2R)-2,3,3,4,4-pentadeuterio-2-hydroxy-4-phenylbutanoate

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1/i8D2,9D2,11D

InChI-Schlüssel

ZJYKSSGYDPNKQS-ZCFJVEKLSA-N

Isomerische SMILES

[2H][C@](C(=O)OCC)(C([2H])([2H])C([2H])([2H])C1=CC=CC=C1)O

Kanonische SMILES

CCOC(=O)C(CCC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.